molecular formula C13H24O4 B13930441 Propan-1,3-dioic acid, di[3-methylbutyl] ester CAS No. 64617-96-5

Propan-1,3-dioic acid, di[3-methylbutyl] ester

Cat. No.: B13930441
CAS No.: 64617-96-5
M. Wt: 244.33 g/mol
InChI Key: MZXKSEBRMIOIIE-UHFFFAOYSA-N
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Description

. This compound is characterized by its ester functional groups and is commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1,3-dioic acid, di[3-methylbutyl] ester can be synthesized through the esterification of malonic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to the presence of 3-methylbutyl groups, which impart distinct physical and chemical properties compared to other esters.

Properties

CAS No.

64617-96-5

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

bis(3-methylbutyl) propanedioate

InChI

InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

MZXKSEBRMIOIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC(=O)OCCC(C)C

Origin of Product

United States

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